molecular formula C17H17F3N4O2S B6537859 2-methyl-N-{6-[({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}propanamide CAS No. 1021214-22-1

2-methyl-N-{6-[({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}propanamide

Numéro de catalogue: B6537859
Numéro CAS: 1021214-22-1
Poids moléculaire: 398.4 g/mol
Clé InChI: VLIHJGMBAGGLJH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a structurally complex molecule featuring a pyridazine core substituted with a sulfanyl-linked carbamoylmethyl group at position 6 and a 2-methylpropanamide moiety at position 2.

Propriétés

IUPAC Name

2-methyl-N-[6-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanylpyridazin-3-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N4O2S/c1-10(2)16(26)22-13-6-7-15(24-23-13)27-9-14(25)21-12-5-3-4-11(8-12)17(18,19)20/h3-8,10H,9H2,1-2H3,(H,21,25)(H,22,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLIHJGMBAGGLJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NN=C(C=C1)SCC(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Table 1: Key Structural and Physicochemical Comparisons

Compound Name / ID Core Structure Substituents Molecular Weight (g/mol) Key Functional Differences vs. Target Compound Source
Target: 2-methyl-N-{6-[({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}propanamide Pyridazine - Carbamoylmethylsulfanyl at C6
- 2-Methylpropanamide at C3
~437 (estimated) Reference compound -
N-(2-{6-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)-4-methoxybenzamide (CM937596) Triazolo-pyridazine - 2-Chloro-5-(trifluoromethyl)phenyl
- 4-Methoxybenzamide side chain
Not reported Triazolo ring adds rigidity; chloro substitution may alter electronic effects
N-{6-[4-({4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (9a) Pyridine - Piperazine-carbonyl linkage
- Acetamide at C6
~495 (MS data) Pyridine vs. pyridazine; lacks sulfanyl group

Key Findings :

  • The triazolo-pyridazine analog (CM937596) introduces a fused heterocyclic ring, likely enhancing metabolic stability but reducing solubility due to increased hydrophobicity .
  • Pyridine-based analogs (e.g., 9a) replace the pyridazine core with pyridine, altering π-π stacking interactions in target binding .

TRPV1 Antagonists with Propanamide Backbones

Table 2: TRPV1 Antagonist Comparisons

Compound ID Core Structure Substituents Biological Activity Key Differences vs. Target Compound Source
Target Pyridazine Carbamoylmethylsulfanyl, 3-(trifluoromethyl)phenyl Not reported Reference compound -
Compound 43 Pyridine (2,2-Dimethylcyclopropyl)methoxy group at C2 TRPV1 antagonism (IC₅₀ ~10 nM) Alkoxy substituent vs. sulfanyl; pyridine vs. pyridazine
Compound 44 Pyridine Cyclobutylmethoxy group at C2 TRPV1 antagonism (IC₅₀ ~8 nM) Bulky cycloalkyl groups may hinder membrane permeability

Key Findings :

  • TRPV1 antagonists (e.g., 43, 44) prioritize alkoxy substituents for receptor binding, whereas the target compound’s sulfanyl group may offer alternative hydrogen-bonding interactions .
  • Pyridazine cores (target) vs. pyridine (TRPV1 analogs) could influence selectivity for non-TRPV1 targets.

Flutamide Derivatives and Impurities

Table 3: Flutamide-Related Comparisons

Compound Name / ID Core Structure Substituents Role/Activity Key Differences vs. Target Compound Source
Target Compound Pyridazine Carbamoylmethylsulfanyl, pyridazine Unknown Reference compound -
2-Methyl-N-[3-(trifluoromethyl)phenyl]propanamide (Impurity E) Benzene No pyridazine/sulfanyl groups Flutamide impurity Simplified structure lacks heterocyclic core
Cyano Flutamide Analog (CYA) Benzene Cyano group at C4’ Antiandrogen activity Cyano vs. sulfanyl; benzene vs. pyridazine

Key Findings :

  • Flutamide derivatives lack the pyridazine core and sulfanyl linkage, limiting their utility in targets requiring heterocyclic interactions .
  • The cyano group in CYA is prone to metabolic reduction, whereas the target’s sulfanyl group may undergo oxidation to sulfoxides/sulfones, altering activity .

CB2 Receptor Modulators

Table 4: CB2-Targeting Analogues

Compound ID Core Structure Substituents Activity Key Differences vs. Target Compound Source
Target Pyridazine Carbamoylmethylsulfanyl Unknown Reference compound -
Compound 374 Pyridine Sulfonyl group at pyridin-3-yl CB2 modulation (EC₅₀ ~50 nM) Sulfonyl (electron-withdrawing) vs. sulfanyl

Key Findings :

    Avertissement et informations sur les produits de recherche in vitro

    Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.